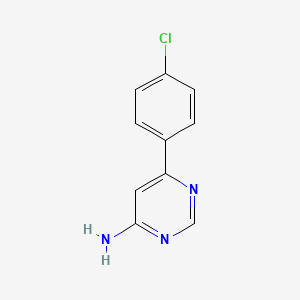

6-(4-Chlorophenyl)pyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-chlorophenyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWQXUINJKVXIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201295212 |

Source

|

| Record name | 6-(4-Chlorophenyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192814-51-9 |

Source

|

| Record name | 6-(4-Chlorophenyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192814-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Chlorophenyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(4-Chlorophenyl)pyrimidin-4-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 6-(4-Chlorophenyl)pyrimidin-4-amine

Executive Summary

This compound is a key heterocyclic scaffold prevalent in medicinal chemistry and materials science. Its structural motif, featuring an aminopyrimidine core coupled with a halogenated phenyl ring, serves as a versatile platform for the development of targeted therapeutics, including kinase inhibitors and anti-inflammatory agents.[1][2][3] This guide provides a comprehensive technical overview of the principal synthetic pathways to this molecule, designed for researchers and drug development professionals. We will dissect two primary, field-proven strategies: a linear approach via classical cyclocondensation and a convergent strategy employing palladium-catalyzed Suzuki cross-coupling. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and self-validating protocols to ensure reproducibility. By comparing these distinct pathways, this document aims to equip scientists with the critical knowledge required to select and optimize the most suitable synthesis for their specific research and development objectives.

Chapter 1: Introduction and Strategic Overview

The pyrimidine ring is a fundamental heterocycle in nature, forming the core of nucleobases like cytosine, thymine, and uracil.[2] In synthetic chemistry, the 2-aminopyrimidine moiety is a privileged structure, recognized for its ability to form key hydrogen bond interactions with biological targets, leading to its incorporation into numerous approved drugs.[1][4][5] The introduction of a 4-chlorophenyl group at the 6-position adds a critical hydrophobic and electronically defined element, often enhancing target affinity and modulating pharmacokinetic properties.

The synthesis of such a decorated pyrimidine can be approached from two fundamentally different strategic viewpoints, as illustrated by the retrosynthetic analysis below.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two primary bond disconnections that form the basis of our strategic planning:

-

C-N Bond Disconnection (Pathway I): This approach involves breaking the bonds forming the pyrimidine ring itself. This leads to acyclic precursors that can be joined in a cyclocondensation reaction. The core N-C-N fragment is typically supplied by guanidine, while the C4-C5-C6 carbon backbone is derived from a 1,3-dielectrophile.

-

C-C Bond Disconnection (Pathway II): This strategy focuses on breaking the carbon-carbon bond between the pyrimidine ring and the chlorophenyl moiety. This suggests a convergent approach where a pre-functionalized pyrimidine core is coupled with an aryl partner, most commonly via a palladium-catalyzed cross-coupling reaction.

Caption: Retrosynthetic pathways for the target molecule.

Chapter 2: Pathway I: Linear Synthesis via Cyclocondensation

This classical approach builds the heterocyclic core from the ground up. The primary advantage is the use of simple, often inexpensive starting materials. The key transformation is the condensation of a 1,3-dicarbonyl equivalent with guanidine, which provides the N1 and N3 atoms of the ring as well as the C2 atom and its appended amino group.

Strategy & Mechanism

The chosen 1,3-dielectrophilic precursor is 1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one . The dimethyl acetal serves as a protected form of the terminal aldehyde, preventing self-condensation and ensuring regioselective cyclization. The reaction proceeds via initial condensation of the guanidine amino group with the ketone, followed by intramolecular attack on the activated aldehyde (formed in situ under acidic conditions) and subsequent dehydration to yield the aromatic pyrimidine ring.

Experimental Protocol

Step 2.1: Synthesis of 1-(4-chlorophenyl)-3,3-dimethoxypropan-1-one (Intermediate 1)

-

To a stirred solution of 4'-chloroacetophenone (1.0 eq) in methanol (5 V), add sodium methoxide (1.2 eq) portion-wise at 0-5 °C.

-

Add methyl formate (1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude residue in methanol (5 V), add trimethyl orthoformate (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux for 4 hours.

-

Cool to room temperature, neutralize with triethylamine, and concentrate under reduced pressure to yield the crude acetal intermediate, which can be used directly or purified by column chromatography.

Step 2.2: Synthesis of this compound (Target Molecule)

-

To a solution of guanidine hydrochloride (1.5 eq) in ethanol (10 V), add sodium ethoxide (1.6 eq) and stir for 30 minutes at room temperature.

-

Add the crude Intermediate 1 (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Resuspend the residue in water and stir for 1 hour.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the target compound. Recrystallization from ethanol can be performed for further purification.

Caption: Workflow for the cyclocondensation pathway.

Chapter 3: Pathway II: Convergent Synthesis via Suzuki Cross-Coupling

The convergent approach leverages the power and modularity of modern cross-coupling chemistry. This pathway is often preferred for generating diverse analogues for structure-activity relationship (SAR) studies, as the aryl component can be easily varied. The Suzuki-Miyaura reaction is particularly effective for this transformation due to its functional group tolerance and the high reactivity of halogenated pyrimidines.[6]

Strategy & Mechanism

This strategy begins with a commercially available and appropriately substituted pyrimidine, 6-chloropyrimidin-4-amine . This intermediate is then coupled with (4-chlorophenyl)boronic acid . The reaction is catalyzed by a palladium(0) species, which is typically generated in situ. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation of the chlorophenyl group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7]

Experimental Protocol

Step 3.1: Suzuki-Miyaura Cross-Coupling

-

To a degassed mixture of 1,4-dioxane and water (4:1, 10 V), add 6-chloropyrimidin-4-amine (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Bubble argon or nitrogen through the suspension for 15-20 minutes to ensure an inert atmosphere.

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq) or a combination of Pd₂(dba)₃ (0.015 eq) and a suitable phosphine ligand like X-Phos (0.04 eq).

-

Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, monitoring completion by TLC or LC-MS. Microwave irradiation can significantly reduce reaction times.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure target molecule.

Caption: Workflow for the Suzuki cross-coupling pathway.

Chapter 4: Comparative Analysis of Synthetic Pathways

The choice between a linear cyclocondensation and a convergent cross-coupling approach depends on several factors, including the scale of the synthesis, cost considerations, and the need for analogue synthesis.

| Parameter | Pathway I: Cyclocondensation | Pathway II: Suzuki Coupling |

| Strategy | Linear | Convergent |

| Key Transformation | C-N ring formation | C-C bond formation |

| Step Count | 2-3 steps from commercial materials | 1 step from advanced intermediate |

| Starting Materials | Simple, bulk chemicals (e.g., 4'-chloroacetophenone) | Advanced intermediates (boronic acid, chloropyrimidine) |

| Cost | Generally lower for raw materials | Higher due to catalyst and advanced starting materials |

| Scalability | Well-established for large-scale production | Can be challenging due to catalyst cost and removal |

| Versatility for SAR | Low; requires new multi-step synthesis for each aryl analogue | High; aryl boronic acid can be easily swapped |

| Typical Yield | Moderate to good (50-70% over 2 steps) | Good to excellent (70-95%)[8] |

| Key Challenge | Regiocontrol during cyclization, potential for side products | Catalyst efficiency, purification from metal residues |

Chapter 5: Conclusion and Recommendations

Both the cyclocondensation and Suzuki cross-coupling pathways represent robust and viable methods for the synthesis of this compound.

-

The Cyclocondensation Pathway (I) is highly advantageous for large-scale, cost-sensitive manufacturing where a single target molecule is desired. Its reliance on inexpensive starting materials and classical reaction conditions makes it an economically sound choice for bulk production.

-

The Suzuki Coupling Pathway (II) offers superior flexibility and efficiency for research and development, particularly in a medicinal chemistry context. Its convergent nature allows for the rapid generation of a library of analogues by simply varying the boronic acid partner, making it the preferred method for exploring structure-activity relationships. The higher cost associated with the palladium catalyst and specialized reagents is justified by the significant reduction in lead time for synthesizing new chemical entities.

Ultimately, the optimal synthetic route is dictated by the specific goals of the scientific endeavor. For foundational, large-scale access to the core molecule, cyclocondensation is a proven workhorse. For the agile and diverse synthesis required in modern drug discovery, the Suzuki coupling is the strategy of choice.

References

-

Title: Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material Source: ACS Publications (Organic Letters) URL: [Link]

-

Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI URL: [Link]

-

Title: Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction Source: Asian Journal of Chemistry URL: [Link]

-

Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]

-

Title: Synthesis of pyrimidines 146 via the multicomponent cyclocondensation... Source: ResearchGate URL: [Link]

-

Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents Source: Preprints.org URL: [Link]

-

Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications URL: [Link]

-

Title: SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY Source: ACTA POLONIAE PHARMACEUTICA – DRUG RESEARCH URL: [Link]

-

Title: Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 2-Aminopyrimidine derivatives as anticancer drugs. Source: ResearchGate URL: [Link]

-

Title: Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives Source: Growing Science URL: [Link]

-

Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine Source: ResearchGate URL: [Link]

-

Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Publishing URL: [Link]

-

Title: 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Source: MDPI URL: [Link]

-

Title: (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine Source: ResearchGate URL: [Link]

-

Title: Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives Source: National Institutes of Health (NIH) URL: [Link]

-

Title: (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH) URL: [Link]

- Title: Preparation method for 4-amino-6-alkoxyl pyrimidine compounds Source: Google Patents URL

- Title: Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines Source: Google Patents URL

-

Title: N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model Source: PubMed URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors Source: National Institutes of Health (NIH) URL: [Link]

- Title: Process for the preparation of chloropyrimidines Source: Google Patents URL

-

Title: Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr Source: Quest Journals URL: [Link]

- Title: Synthesis of chlorinated pyrimidines Source: Google Patents URL

-

Title: 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Source: ResearchGate URL: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Biological Profile of 6-(4-Chlorophenyl)pyrimidin-4-amine: A Landscape of Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Chlorophenyl)pyrimidin-4-amine, a distinct small molecule within the vast and pharmacologically significant pyrimidine class, presents a compelling yet underexplored profile for therapeutic development. While direct, in-depth research on this specific compound remains limited in publicly accessible scientific literature, its structural motifs are shared with a multitude of pyrimidine derivatives that exhibit a broad spectrum of biological activities. This guide synthesizes the known biological landscape of structurally related pyrimidine compounds to forecast the potential therapeutic avenues for this compound. By examining established structure-activity relationships, this document aims to provide a foundational resource for researchers poised to investigate its synthesis, mechanism of action, and potential as a modulator of key biological pathways, including kinase signaling, neuronal activity, and microbial proliferation.

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with profound biological effects. As a fundamental component of nucleic acids, its derivatives have been central to the development of anticancer and antiviral therapies. Beyond this, the versatile chemistry of the pyrimidine scaffold allows for diverse substitutions, leading to compounds that can interact with a wide array of biological targets with high affinity and selectivity. This has resulted in the successful development of drugs across various therapeutic areas, including but not limited to oncology, infectious diseases, and neurology. The inherent drug-like properties of many pyrimidine derivatives make them attractive starting points for drug discovery campaigns.

The subject of this guide, this compound (CAS 77168-31-1), features a 4-aminopyrimidine core substituted at the 6-position with a 4-chlorophenyl group. This specific arrangement of functional groups suggests several potential biological activities based on established knowledge of related compounds. The 4-aminopyrimidine moiety is a well-known pharmacophore, while the 4-chlorophenyl group can contribute to hydrophobic interactions within target binding sites and influence the compound's pharmacokinetic properties.

Synthetic Strategies for 4,6-Disubstituted Pyrimidines

A plausible synthetic route for this compound could be conceptualized as a multi-step process, as illustrated in the workflow below. This would likely begin with a Claisen condensation to form a 1,3-diketone, followed by cyclization with guanidine to construct the aminopyrimidine core.

An In-depth Technical Guide to 6-(4-Chlorophenyl)pyrimidin-4-amine: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 6-(4-chlorophenyl)pyrimidin-4-amine, a molecule of significant interest within the broader class of pyrimidine derivatives. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from closely related analogues to present a robust technical profile. We will delve into its structural characteristics, predicted chemical properties, plausible synthetic routes, and the potential biological significance of its core scaffold.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocycle in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in biological systems. Synthetic pyrimidine derivatives have been extensively explored and have led to the development of drugs with a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, and anticonvulsant agents[1][2]. The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile scaffold for drug design.

Chemical Structure and Properties of this compound

The chemical structure of this compound features a central pyrimidine ring substituted with a 4-chlorophenyl group at the 6-position and an amine group at the 4-position.

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN₃ | Calculated |

| Molecular Weight | 205.65 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from related compounds[3] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from related compounds |

| InChI | InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)10-5-9(12)14-6-13-10/h1-6H,(H2,12,13,14) | Generated |

| SMILES | C1=CC(=CC=C1C2=CC(=NC=N2)N)Cl | Generated |

Synthesis of Substituted Pyrimidines: A General Approach

The synthesis of 4,6-disubstituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, such as guanidine or urea. A plausible synthetic route to this compound could be adapted from established methods for similar structures.

Representative Synthetic Workflow

A common strategy involves the Claisen-Schmidt condensation to form a chalcone, which then undergoes cyclization with guanidine.

Caption: A potential synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar pyrimidine derivatives and should be optimized for the specific target molecule.

-

Synthesis of the Enaminone Intermediate:

-

To a solution of 4-chloroacetophenone (1 equivalent) in an appropriate solvent (e.g., toluene), add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone intermediate. This intermediate can be used in the next step without further purification.

-

-

Cyclization to form the Pyrimidine Ring:

-

Prepare a solution of sodium ethoxide (2 equivalents) in absolute ethanol.

-

Add guanidine hydrochloride (1.5 equivalents) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

-

Add the crude enaminone intermediate from the previous step to the reaction mixture.

-

Reflux the mixture for 6-8 hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Adjust the pH to neutral using a dilute acid (e.g., HCl).

-

The resulting precipitate, this compound, can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Potential Biological Activity and Therapeutic Relevance

While the specific biological activity of this compound has not been extensively reported, the pyrimidine scaffold is a well-established pharmacophore. The presence of the 4-chlorophenyl group is also a common feature in many bioactive molecules.

Derivatives of pyrimidine have demonstrated a wide array of pharmacological activities:

-

Anticancer Activity: Many pyrimidine derivatives exhibit potent anticancer activity by inhibiting various kinases or interfering with DNA synthesis[3].

-

Anticonvulsant Activity: Certain substituted pyrimidines have shown promise as anticonvulsant agents[1].

-

Antimicrobial Activity: The pyrimidine nucleus is a key component of several antibacterial and antifungal drugs[2].

The biological profile of this compound would need to be determined through in vitro and in vivo screening assays. The structural motifs present suggest that it could be a candidate for investigation in oncology, neurology, or infectious disease research.

Conclusion

This compound is a molecule with a chemical structure that suggests significant potential for biological activity, given the established importance of the pyrimidine scaffold in medicinal chemistry. While direct experimental data is sparse, this guide has provided a comprehensive overview based on the properties and synthetic strategies of closely related compounds. Further research, including its definitive synthesis, characterization, and biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound.

References

-

SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 6-(4-amino-4-methylpiperidin-1-yl)-3-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). Scientific Reports. Retrieved from [Link]

-

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2021). Molbank, 2021(4), M1294. [Link]

-

(PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. (2015). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1). Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxo-4-phenyl-6-(4-chlorophenyl)-1,2-dihydropyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). Retrieved from [Link]

-

Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). Molecules, 28(13), 5227. [Link]

-

(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015). ResearchGate. Retrieved from [Link]

-

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). Molbank, 2021(2), M1215. [Link]

- N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). Journal of Neuroimmune Pharmacology.

-

PubChem. (n.d.). 6-(4-Methoxyphenyl)-N

4,N4-Bis[(Pyridin-2-Yl)methyl]pyrimidine-2,4-Diamine. Retrieved from [Link] -

PubChem. (n.d.). N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine. Retrieved from [Link]

Sources

Discovery and history of substituted pyrimidin-4-amines

An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidin-4-amines

Abstract

The substituted pyrimidin-4-amine scaffold is a cornerstone of modern medicinal chemistry, most notably as a "privileged scaffold" in the development of protein kinase inhibitors. Its discovery and subsequent evolution represent a triumph of rational drug design, moving from early synthetic curiosities to paradigm-shifting therapeutics like imatinib and gefitinib. This guide provides a technical overview of the history, synthesis, and structure-activity relationship (SAR) of this critical pharmacophore. We will explore the foundational synthetic methodologies, the causal logic behind the design of key inhibitors, and the expansion of the scaffold's utility beyond its initial applications. This document is intended for researchers and drug development professionals seeking a deep, field-proven understanding of this vital chemical class.

Introduction: The Pyrimidine Core and its Privileged Status

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis for nucleobases such as cytosine, thymine, and uracil.[1][2] Its synthetic history began in the 1880s, with the parent compound first prepared in 1900.[2] While the core itself is ancient, the strategic substitution at the 4-position with an amino group created a scaffold with remarkable utility in medicinal chemistry.

The "privileged" status of the pyrimidin-4-amine core stems from its ability to act as an effective mimic of the adenine hinge-binding motif of ATP. This allows it to anchor within the ATP-binding pocket of a vast array of protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[3] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as crucial hydrogen bond acceptors, while the 4-amino group serves as a hydrogen bond donor, effectively replicating the interactions of ATP's adenine ring with the kinase hinge region. This bioisosteric relationship is the foundation upon which a multi-billion dollar class of targeted therapies has been built.

Caption: The core pyrimidin-4-amine scaffold highlighting key substitution points.

Foundational Synthetic Methodologies

The construction of the pyrimidin-4-amine core has evolved significantly. Early and still relevant methods rely on the cyclization of β-dicarbonyl compounds with N-C-N synthons like guanidines.[2]

The Principal Synthesis: Condensation Reactions

The most classical and versatile approach involves the condensation of a β-ketoester or a related 1,3-dielectrophile with guanidine or a substituted guanidine. This method directly establishes the 2-amino-4-hydroxypyrimidine, which can then be converted to the 4-chloro intermediate. Subsequent nucleophilic aromatic substitution (SNAr) with a desired amine furnishes the final pyrimidin-4-amine.

The rationale for this multi-step approach is its robustness and modularity. It allows for the independent introduction of diversity at the C2, C4, and C5/C6 positions. The chlorination step, typically using phosphoryl chloride (POCl₃), is critical as it activates the C4 position for nucleophilic attack, a reaction that would be impossible on the more stable pyrimidone tautomer.

Caption: A generalized workflow for the classical synthesis of pyrimidin-4-amines.

Experimental Protocol: Synthesis of a 2-Amino-4-chloropyrimidine Intermediate

This protocol is a representative example of the foundational synthesis.

Step 1: Cyclocondensation

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add guanidine hydrochloride (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes to form free guanidine.

-

Add ethyl acetoacetate (1.0 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

-

Cool the mixture to room temperature and neutralize with acetic acid.

-

The precipitated solid is filtered, washed with cold ethanol, and dried to yield 2-amino-4-hydroxy-6-methylpyrimidine.

Step 2: Chlorination

-

Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Suspend the 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq) in phosphoryl chloride (POCl₃, 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 110°C) for 3-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The resulting precipitate is filtered, washed with water, and dried to afford 2-amino-4-chloro-6-methylpyrimidine.

The Kinase Inhibitor Revolution: A Paradigm Shift

The true explosion in the importance of pyrimidin-4-amines came with the rise of targeted cancer therapy focused on protein kinase inhibition.

Case Study: Imatinib (Gleevec)

The development of Imatinib was a landmark achievement in rational drug design, providing the first highly effective targeted therapy for chronic myeloid leukemia (CML). The core structure is a 2-phenylaminopyrimidine.

The discovery process led by Novartis was a masterclass in medicinal chemistry. The initial goal was to find inhibitors of Protein Kinase C (PKC). Screening efforts identified a phenylaminopyrimidine series with moderate activity. The key intellectual leap was the decision to test this series against tyrosine kinases. This led to the optimization of the scaffold to potently inhibit the BCR-ABL fusion protein, the causative agent of CML.

The final structure of Imatinib is a perfect illustration of SAR:

-

Pyrimidine Core: Provides the essential hinge-binding interactions.

-

N-phenyl Group: The tolyl group at the ortho position was found to be crucial for enforcing a specific, non-planar conformation necessary for binding.

-

Pyridine Moiety: Enhances solubility and provides additional interactions in the ATP pocket.

-

Benzamide-Piperazine Tail: This flexible side chain occupies the pocket adjacent to the ATP site, providing critical interactions that confer high potency and selectivity.[4][5]

The synthesis of Imatinib is a multi-step process, typically involving the coupling of the pre-formed pyrimidine core with the benzamide side chain.[6] Modern synthetic routes have focused on improving efficiency and reducing the use of hazardous reagents.[5][7]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]

- 7. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets of 6-(4-Chlorophenyl)pyrimidin-4-amine

Introduction: Unlocking the Potential of a Privileged Scaffold

The compound 6-(4-Chlorophenyl)pyrimidin-4-amine represents a molecule of significant therapeutic interest, not because of a long history of characterization, but because of the potent biological activities associated with its core chemical structure. The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1] Specifically, pyrimidine and its fused-ring bioisosteres, such as pyrazolo[3,4-d]pyrimidine, are structurally analogous to the adenine base in ATP.[2][3] This mimicry allows them to effectively compete with ATP for binding within the active sites of numerous enzymes, particularly protein kinases, making them a rich source for the development of targeted therapies.

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5] Notably, the inclusion of a 4-chlorophenyl group has been shown in related series to enhance anticancer efficacy, suggesting that the titular compound is primed for investigation.[1]

This guide provides a comprehensive, field-proven framework for drug development professionals to systematically identify, validate, and characterize the molecular targets of this compound. We will move beyond simple protocols to explain the causal logic behind each experimental choice, ensuring a robust and self-validating path from initial hypothesis to a confirmed mechanism of action.

Part 1: Hypothesis Generation: Identifying the Most Probable Target Classes

Given the absence of specific biological data for this compound, our investigation begins with a hypothesis-driven approach grounded in the extensive pharmacology of its core scaffold.

Primary Hypothesis: Protein Kinase Inhibition

The most compelling hypothesis is that this compound functions as a protein kinase inhibitor. The human kinome consists of over 500 enzymes that regulate virtually all cellular processes, and their dysregulation is a hallmark of cancer and other diseases.[3] The aminopyrimidine core is a classic "hinge-binding" motif that anchors small molecules into the ATP-binding pocket of kinases.[2][6]

Causality: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the interaction between the adenine of ATP and the "hinge region" of the kinase active site. This competitive inhibition prevents the transfer of phosphate from ATP to substrate proteins, thereby blocking downstream signaling.

-

Likely Kinase Families: Based on extensive literature for related scaffolds, high-priority targets for investigation include:

-

Polo-like Kinases (PLK): PLK4 is a master regulator of centriole duplication, and its overexpression is common in many cancers.[7]

-

Fibroblast Growth Factor Receptors (FGFR): Alterations in FGFR signaling are implicated in breast, lung, and bladder cancers.[6]

-

Phosphoinositide 3-Kinases (PI3K): The PI3K/Akt/mTOR pathway is a critical pro-survival pathway frequently mutated in cancer.[2]

-

Pim Kinases (PIM-1): These serine/threonine kinases are involved in cell survival and proliferation, representing a valuable therapeutic target.[8]

-

Bruton's Tyrosine Kinase (BTK): Essential for B-cell signaling, BTK is the target of the approved pyrimidine-based drug ibrutinib.[2][6]

-

Caption: ATP-competitive kinase inhibition mechanism.

Secondary Hypotheses

While kinases are the prime suspects, the versatility of the pyrimidine scaffold warrants consideration of other target classes.

-

Cyclooxygenases (COX): Certain pyrimidine derivatives have been developed as selective COX-2 inhibitors, indicating a potential role in treating inflammation.[5]

-

Neurological Targets: Related aminopyridine structures are known potassium channel blockers used in multiple sclerosis.[9][10] Furthermore, some complex pyrimidine derivatives have been investigated for activity against acetylcholinesterase (AChE) in Alzheimer's disease models.[11][12]

Part 2: A Validated Workflow for Target Deconvolution

The following section details a logical, multi-step experimental strategy to move from a biologically active compound to a validated molecular target.

Caption: Overall workflow for target identification and validation.

Step 1: Initial Phenotypic Screening

Trustworthiness Pillar: Before committing resources to target identification, we must first confirm that the compound elicits a robust and reproducible biological response. A cell viability assay is the industry-standard starting point.

Experimental Protocol: Cell Viability Screening using MTT Assay

-

Cell Plating: Seed cancer cell lines (e.g., A549 lung, MCF-7 breast, DU-145 prostate, based on literature precedence for pyrimidines[1][4]) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in appropriate cell culture medium. Replace the medium in the cell plates with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Sample IC₅₀ Data Table

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 1.2 |

| MCF-7 | Breast Adenocarcinoma | 0.8 |

| DU-145 | Prostate Carcinoma | 2.5 |

| HCT116 | Colorectal Carcinoma | 1.5 |

Step 2: Unbiased, Proteome-Wide Target Identification

Expertise Pillar: With confirmed cytotoxic activity, we proceed to identify the direct binding partners. Unbiased methods are superior at this stage as they can reveal novel or unexpected targets ("off-targets") that are critical for understanding both efficacy and potential toxicity. The Drug Affinity Responsive Target Stability (DARTS) method is an excellent choice as it does not require chemical modification of the lead compound.[13][14]

Experimental Protocol: Target Identification by DARTS

-

Lysate Preparation: Grow a sensitive cell line (e.g., MCF-7) to ~80% confluency. Harvest cells and lyse in M-PER buffer supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation to obtain the soluble proteome.

-

Compound Incubation: Aliquot the cell lysate. Treat one aliquot with this compound (at 10-50x its IC₅₀) and the other with vehicle (DMSO). Incubate for 1 hour at room temperature.

-

Protease Digestion: Add a low concentration of a broad-spectrum protease like Pronase to both aliquots. Incubate for 30 minutes at room temperature. The optimal protease concentration and time must be empirically determined to achieve partial digestion in the control sample.

-

Quench and Visualize: Stop the digestion by adding SDS-PAGE loading buffer and boiling. Run the digested lysates on a large-format SDS-PAGE gel. Visualize proteins with Coomassie or silver stain.

-

Band Excision and Analysis: Look for protein bands that are present or significantly more intense in the compound-treated lane compared to the vehicle-treated lane. These are the protected, candidate target proteins. Excise these bands from the gel.

-

Mass Spectrometry: Submit the excised gel bands for in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

Caption: The Drug Affinity Responsive Target Stability (DARTS) workflow.

Step 3: Rigorous Target Validation

Authoritative Grounding Pillar: Identifying a candidate protein is not sufficient. We must rigorously validate that the physical interaction is real, occurs within the cell, and is responsible for the observed biological effect.

A. Biochemical Validation: In Vitro Kinase Assay

-

Rationale: To confirm direct enzymatic inhibition of the candidate kinase identified by DARTS and determine its potency (IC₅₀).

-

Protocol (ADP-Glo™ Kinase Assay):

-

Reaction Setup: In a 384-well plate, combine the recombinant candidate kinase, its specific substrate peptide, and ATP at its Km concentration.

-

Compound Addition: Add this compound across a range of concentrations (e.g., 100 µM to 1 pM).

-

Kinase Reaction: Incubate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes.

-

Luminescence Readout: The newly synthesized ATP fuels a luciferase reaction. Measure luminescence on a plate reader. Luminescence is directly proportional to kinase activity.

-

Analysis: Plot the inhibition curve and calculate the IC₅₀ value.

-

B. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

-

Rationale: To prove that the compound binds to and stabilizes its target inside intact cells, providing crucial evidence of target engagement in a physiological context.

-

Protocol:

-

Cell Treatment: Treat intact cells (e.g., MCF-7) with the compound (e.g., at 10x IC₅₀) and a vehicle control for 2 hours.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Fractionation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated fraction by high-speed centrifugation.

-

Detection: Analyze the soluble fractions by Western blot using an antibody specific for the candidate target protein.

-

Analysis: In the vehicle-treated samples, the protein band will disappear as the temperature increases (denaturation). In the compound-treated samples, the target protein will remain soluble at higher temperatures, causing a "shift" in the melting curve, which confirms engagement.

-

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Part 3: Elucidating the Downstream Mechanism of Action

Once a target is validated, the final step is to understand the functional consequences of its inhibition. This involves probing the signaling pathway downstream of the target.

Methodology: Western Blotting for Pathway Markers

-

Rationale: If, for example, PI3K is the validated target, its inhibition should lead to a decrease in the phosphorylation of its downstream effectors, Akt and mTOR.

-

Protocol:

-

Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a defined period (e.g., 6 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for both the phosphorylated form (e.g., p-Akt Ser473) and the total form (e.g., Total Akt) of the signaling proteins.

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

-

Apply HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.

-

Analysis: A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms that the compound is inhibiting the pathway as hypothesized.

-

Caption: Example signaling pathway (PI3K/Akt) analysis.

Conclusion

The molecule this compound stands as a promising chemical entity for therapeutic development. Its core aminopyrimidine scaffold strongly suggests a mechanism of action centered on kinase inhibition. By employing the systematic, multi-layered approach outlined in this guide—from initial phenotypic screening and unbiased target identification with DARTS, through rigorous biochemical and cellular validation with enzymatic assays and CETSA, to final pathway analysis—researchers can confidently and efficiently elucidate its precise molecular targets. This structured methodology not only provides a clear path to understanding the compound's mechanism but also builds a robust data package essential for advancing a candidate molecule toward clinical development, particularly in the realm of oncology.

References

-

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]

-

N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. Available at: [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]

-

Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. MDPI. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Scientific Reports. Available at: [Link]

-

7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem. Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

-

4-Aminopyridine. Wikipedia. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. Available at: [Link]

-

Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

-

Small Molecule Drug Target Identification and Validation. Baitai Pake Biotechnology (BTP). Available at: [Link]

-

Synthesis of target compounds 4a–4n, 5a–5n, 6, and 7, Reagents and... ResearchGate. Available at: [Link]

-

4-aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. Available at: [Link]

-

N-(4-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine. PubChem. Available at: [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. Available at: [Link]

-

Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction... ResearchGate. Available at: [Link]

-

Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 9. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 10. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 11. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

In Silico Prediction of 6-(4-Chlorophenyl)pyrimidin-4-amine Bioactivity: A Technical Guide

Abstract

In the contemporary drug discovery landscape, the integration of computational, or in silico, methodologies is paramount for the rapid and cost-effective identification and optimization of novel therapeutic agents. These powerful predictive tools enable researchers to forecast the biological activity of a molecule, evaluate its potential as a drug candidate, and anticipate its pharmacokinetic profile long before the commitment of extensive resources to laboratory synthesis and testing. This technical guide provides a comprehensive, in-depth exploration of the core in silico strategies employed to predict the bioactivity of the novel small molecule, 6-(4-Chlorophenyl)pyrimidin-4-amine. We will traverse a complete computational workflow, commencing with the initial preparation of the molecule, progressing through pharmacophore modeling, molecular docking against a hypothesized target, Quantitative Structure-Activity Relationship (QSAR) analysis, and culminating in the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This document is meticulously crafted for researchers, scientists, and drug development professionals dedicated to the application and mastery of these indispensable predictive technologies.

Introduction: The Rationale for In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate. A substantial proportion of these failures can be attributed to suboptimal pharmacokinetic properties or unforeseen toxicities. The early assessment of a compound's potential bioactivity and drug-likeness is therefore crucial. In silico approaches offer a robust framework for this early evaluation, enabling the high-throughput screening of virtual compound libraries and the detailed analysis of potential drug-target interactions at a molecular level.[1]

The subject of this guide, this compound, is a pyrimidine derivative. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, particularly in the realm of kinase inhibitors. This structural alert suggests that our target molecule may exhibit interesting biological activities. This guide will, therefore, use the lens of a prospective drug discovery campaign to illustrate the application of key in silico techniques to elucidate the potential bioactivity of this compound.

The overarching workflow for our in silico investigation is depicted below:

Figure 1: A generalized workflow for the in silico prediction of small molecule bioactivity.

Foundational Steps: Molecule Preparation and Initial Characterization

The fidelity of any in silico prediction is fundamentally dependent on the quality of the input molecular structures. Therefore, the initial and most critical step is the accurate preparation of the 2D and 3D representations of this compound.

Protocol: Ligand Preparation

-

2D Structure Generation: The molecule is first sketched using a chemical drawing tool such as MarvinSketch or ChemDraw. The structure is then saved in a standard format like SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).

-

3D Structure Generation: The 2D structure is converted into a 3D conformation using a computational chemistry software package like RDKit or Open Babel.

-

Energy Minimization: The initial 3D structure is subjected to energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring that the geometry of the molecule is physically realistic.

-

Protonation State Determination: The protonation state of the molecule at a physiological pH (typically 7.4) is determined. This is critical as the charge of the molecule can significantly influence its interactions with biological targets.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological effect.[2][3] These models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's active site (structure-based).[3] In the absence of a known target for our molecule, a ligand-based approach would be employed if a set of structurally related compounds with known activity were available. For the purpose of this guide, we will outline a hypothetical structure-based pharmacophore modeling workflow.

Rationale and Causality

By abstracting the key interaction points within a target's binding site into a 3D query, we can rapidly screen large virtual libraries for compounds that possess the requisite chemical features for binding, even if their overall chemical scaffolds are diverse.[4][5] This approach is computationally less demanding than molecular docking and serves as an excellent initial filter in a virtual screening cascade.[2][4]

Experimental Protocol: Structure-Based Pharmacophore Generation

-

Target Selection and Preparation: Based on the pyrimidine scaffold, we hypothesize that a relevant target class could be protein kinases. Let's select a representative kinase, for example, Epidermal Growth Factor Receptor (EGFR), with a known crystal structure bound to an inhibitor (e.g., PDB ID: 2GS2). The protein structure is downloaded from the Protein Data Bank (PDB). Water molecules and other non-essential entities are removed, and hydrogen atoms are added.

-

Binding Site Identification: The binding pocket of the co-crystallized ligand is identified.

-

Pharmacophore Feature Generation: Key interaction features within the binding site are identified. These typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.[3][5]

-

Pharmacophore Model Generation: A pharmacophore model is generated that represents the spatial arrangement of these identified features. Software such as PHASE or LigandScout can be used for this purpose.[4]

-

Model Validation: The generated pharmacophore model is validated by screening it against a database of known active and inactive compounds (decoys). A good model should be able to enrich the active compounds over the inactive ones.

-

Virtual Screening: The validated pharmacophore model is then used as a 3D query to screen a virtual library of compounds, including our molecule of interest, to identify potential hits.

Figure 2: Workflow for structure-based pharmacophore modeling and virtual screening.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the binding site of a protein target.[7][8]

Rationale and Causality

By simulating the binding process, molecular docking provides valuable insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. The scoring functions used in docking programs provide an estimate of the binding affinity, which can be used to rank and prioritize compounds for further investigation.[6] Commonly used docking software includes AutoDock, GOLD, and Glide.[6]

Experimental Protocol: Molecular Docking of this compound into EGFR

-

Receptor and Ligand Preparation: The prepared 3D structure of our ligand and the EGFR protein (from the previous step) are used. The ligand and receptor files are converted to the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[8][9]

-

Binding Site Definition: The binding site on the receptor is defined. This is typically done by specifying a grid box that encompasses the active site, often centered on the co-crystallized ligand.[8]

-

Docking Simulation: The docking algorithm is run to sample different conformations and orientations of the ligand within the binding site.[7]

-

Pose Analysis and Scoring: The docking program generates a set of possible binding poses, each with a corresponding binding energy score. The pose with the lowest binding energy is typically considered the most likely binding mode.[8]

-

Interaction Analysis: The predicted binding pose is visually inspected to analyze the key interactions between the ligand and the protein residues. This analysis helps to rationalize the binding affinity and can guide further optimization of the ligand.

Data Presentation: Hypothetical Docking Results

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Met793, Leu718, Cys797 |

| Reference Inhibitor (Erlotinib) | -9.2 | Met793, Leu718, Cys797, Thr790 |

Quantitative Structure-Activity Relationship (QSAR): Modeling the Bioactivity Landscape

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10] A QSAR model can then be used to predict the activity of new, untested compounds.[11][12]

Rationale and Causality

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a predictive QSAR model, we can prioritize the synthesis of compounds that are predicted to have high activity, thereby accelerating the lead optimization process.[10]

Experimental Protocol: Building a Predictive QSAR Model

-

Dataset Curation: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values against a specific target) is compiled.

-

Molecular Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.[10]

-

Data Splitting: The dataset is divided into a training set (used to build the model) and a test set (used to validate the model's predictive performance).[10][12]

-

Model Building: A statistical or machine learning algorithm (e.g., multiple linear regression, random forest, support vector machine) is used to build a model that relates the molecular descriptors to the biological activity.[10][13]

-

Model Validation: The predictive power of the model is assessed using various statistical metrics, such as the squared correlation coefficient (R²) for the training set and the predictive R² (Q²) for the test set.[14]

-

Prediction for New Compounds: Once validated, the QSAR model can be used to predict the biological activity of new compounds, such as this compound.

Figure 3: A typical workflow for developing and applying a QSAR model.

ADMET Prediction: Assessing Drug-Likeness and Safety

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery.[15][16][17] In silico ADMET prediction tools provide an early indication of a compound's potential pharmacokinetic and safety profile, helping to avoid costly late-stage failures.[1][15]

Rationale and Causality

By modeling various physicochemical and pharmacokinetic properties, we can assess a compound's "drug-likeness" and identify potential liabilities that may need to be addressed through chemical modification. A wide range of open-access and commercial software tools are available for ADMET prediction.[15][16][17]

Experimental Protocol: In Silico ADMET Profiling

-

Input Molecule: The prepared 3D structure of this compound is used as input.

-

Property Calculation: A suite of ADMET-related properties is calculated using a web-based tool like SwissADME or a standalone software package.

-

Analysis of Results: The predicted properties are analyzed to assess the compound's overall drug-likeness and to identify any potential issues.

Data Presentation: Hypothetical ADMET Profile

| Property | Predicted Value | Interpretation |

| Molecular Weight | 231.67 g/mol | Favorable for oral absorption |

| LogP | 2.85 | Optimal lipophilicity |

| Hydrogen Bond Donors | 2 | Good |

| Hydrogen Bond Acceptors | 3 | Good |

| TPSA | 64.8 Ų | Good intestinal absorption |

| Lipinski's Rule of Five | 0 violations | Likely orally bioavailable |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| hERG Blocker | Low probability | Low risk of cardiotoxicity |

Conclusion and Future Directions

This technical guide has delineated a comprehensive in silico workflow for the prediction of the bioactivity of this compound. Through the sequential application of pharmacophore modeling, molecular docking, QSAR analysis, and ADMET prediction, we can construct a detailed profile of this novel compound's therapeutic potential and drug-like properties.

It is imperative to recognize that in silico predictions are models of reality and not a substitute for experimental validation. The insights gleaned from these computational studies serve to guide and prioritize experimental efforts. The most promising predictions from this workflow should be followed by in vitro assays to confirm the predicted biological activity and to validate the computational models. This iterative cycle of prediction and experimentation is the cornerstone of modern, efficient drug discovery.

References

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Quantitative Imaging in Medicine and Surgery, 4(6), 445–458. [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

-

Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. [Link]

-

RASA Life Sciences. (n.d.). Importance of Pharmacophore in Drug Design. [Link]

-

Creative Biostructure. (n.d.). Pharmacophore Modeling. [Link]

-

ResearchGate. (2025). Open access in silico tools to predict the ADMET profiling of drug candidates | Request PDF. [Link]

-

KBbox. (n.d.). Small Molecule Docking. [Link]

-

YouTube. (2024). QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE. [Link]

-

CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

-

Meiler Lab. (n.d.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. [Link]

-

GitHub. (n.d.). Introduction to QSAR modeling based on RDKit and Python. [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

-

MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. [Link]

-

PubMed. (2024). Bioactivity predictions and virtual screening using machine learning predictive model. [Link]

-

YouTube. (2023). QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]

Sources

- 1. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 2. dovepress.com [dovepress.com]

- 3. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 6. KBbox: Methods [kbbox.h-its.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. neovarsity.org [neovarsity.org]

- 11. m.youtube.com [m.youtube.com]

- 12. meilerlab.org [meilerlab.org]

- 13. QSAR modeling software and virtual screening [qsar4u.com]

- 14. m.youtube.com [m.youtube.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Speculative Mechanisms of Action for 6-(4-Chlorophenyl)pyrimidin-4-amine: A Hypothesis-Driven Approach to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in nucleic acids and its remarkable versatility as a core structure for therapeutic agents.[1] Derivatives of pyrimidine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide focuses on 6-(4-chlorophenyl)pyrimidin-4-amine, a specific derivative whose mechanism of action is not yet fully elucidated. Drawing from the extensive literature on related pyrimidine-based compounds, we will speculate on its potential biological targets and mechanisms. This document provides a structured, hypothesis-driven framework for researchers, outlining a logical progression of experiments from broad, high-throughput screening to specific target validation and cellular characterization. Our central hypothesis posits that this compound functions as a protein kinase inhibitor, a common mechanism for this class of compounds.[1] We will explore this and alternative hypotheses through a series of detailed, self-validating experimental protocols designed to systematically uncover its molecular mechanism of action.

Introduction: The Pyrimidine Scaffold and the Subject Compound

The pyrimidine ring is an aromatic heterocyclic organic compound that is fundamental to life, forming the backbone of uracil, cytosine, and thymine.[1] In drug discovery, its ability to form multiple hydrogen bonds and engage in π-stacking interactions makes it an ideal scaffold for designing molecules that can fit into the active sites of various enzymes and receptors. Many pyrimidine derivatives act as ATP-competitive inhibitors, where the pyrimidine core mimics the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of kinases.[4]

The subject of this guide, this compound, possesses key structural features that suggest a specific mode of interaction with biological targets:

-

A Pyrimidin-4-amine Core: The amino group at position 4 can act as a crucial hydrogen bond donor, a common feature for engaging with the hinge region of protein kinases.

-

A 6-(4-Chlorophenyl) Group: This bulky, hydrophobic group likely plays a significant role in defining target specificity by interacting with a hydrophobic pocket within the target protein. The chlorine atom can further modulate electronic properties and binding interactions.

Given the prevalence of pyrimidine derivatives as kinase inhibitors, our primary speculation is that this compound exerts its biological effects through the modulation of one or more protein kinases.

Primary Hypothesis: Inhibition of Protein Kinases

Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The structural similarity of the pyrimidine core to adenine makes it an excellent starting point for designing kinase inhibitors.[4] We hypothesize that this compound functions as an ATP-competitive inhibitor of a specific subset of protein kinases.

Rationale and Potential Kinase Targets

Numerous pyrimidine derivatives have been developed as potent inhibitors of various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): A key target in non-small-cell lung cancer.[5]

-

Anaplastic Lymphoma Kinase (ALK): A target in certain types of lymphoma and lung cancer.[6]

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, overexpressed in various cancers.[7]